molecular formula C14H14N2O2 B11872245 N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide CAS No. 89317-02-2

N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide

Cat. No.: B11872245
CAS No.: 89317-02-2
M. Wt: 242.27 g/mol
InChI Key: ASLDLHGAODLNBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of cyanoacetamides often employs solvent-free reactions due to their cost-effectiveness and simplicity. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .

Chemical Reactions Analysis

Types of Reactions

N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and phenacyl bromide. The reactions are typically carried out in solvents like DMF (dimethylformamide) and ethanol, often using catalysts such as triethylamine .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as thiophenes, pyrroles, and oxopyridines .

Mechanism of Action

The mechanism of action of N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to form stable intermediates and products through condensation and substitution reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown promise in targeting specific enzymes and receptors .

Comparison with Similar Compounds

N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide can be compared with other cyanoacetamide derivatives such as:

The uniqueness of this compound lies in its chromenyl structure, which imparts distinct chemical properties and biological activities compared to other cyanoacetamide derivatives .

Properties

CAS No.

89317-02-2

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(6-cyano-2,2-dimethylchromen-4-yl)acetamide

InChI

InChI=1S/C14H14N2O2/c1-9(17)16-12-7-14(2,3)18-13-5-4-10(8-15)6-11(12)13/h4-7H,1-3H3,(H,16,17)

InChI Key

ASLDLHGAODLNBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(OC2=C1C=C(C=C2)C#N)(C)C

Origin of Product

United States

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